Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate
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Overview
Description
Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate is a chemical compound with the molecular formula C12H18N2O3. It is a member of the azepane family, characterized by a seven-membered ring containing nitrogen.
Preparation Methods
The synthesis of tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the azepane ring provides structural stability. These interactions can influence various biochemical pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate: This compound has a different ring structure but shares similar functional groups.
1-Boc-3-piperidone: Another compound with a similar functional group but a different ring size.
The uniqueness of this compound lies in its specific ring structure and the presence of both cyano and tert-butyl ester groups, which provide distinct chemical properties and reactivity .
Properties
Molecular Formula |
C12H18N2O3 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl 3-cyano-4-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-6-4-5-10(15)9(7-13)8-14/h9H,4-6,8H2,1-3H3 |
InChI Key |
IEONUFAYKLIADZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C(C1)C#N |
Origin of Product |
United States |
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